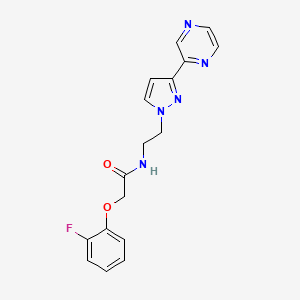

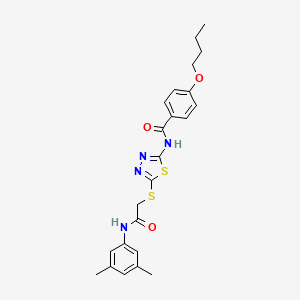

(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a chlorophenyl group, a thiophene ring, an oxadiazole ring, and a piperidine ring. These groups are common in many therapeutic compounds .

Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The presence of multiple rings could result in aromatic stabilization, and the various heteroatoms (nitrogen, sulfur, oxygen) could participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chlorophenyl group could be further substituted through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar oxadiazole and piperidine groups could increase solubility in polar solvents .Scientific Research Applications

Antimicrobial Activity

The structural components of this compound, particularly the thiophene and oxadiazole moieties, are known to contribute to antimicrobial properties. Research has indicated that similar structures can be potent against drug-resistant bacterial infections, which is a growing concern in public health . The compound’s potential as an antimicrobial agent could be explored through synthesis and characterization, followed by in vitro testing against various bacterial strains.

Drug Design and Development

Compounds with benzimidazole and thiophene scaffolds have been important in the discovery of new drugs . The presence of a chlorophenyl group in the compound could also imply potential activity at various biological targets. Docking studies could be conducted to predict the interaction of this compound with key proteins involved in disease pathways, aiding in the design of novel therapeutic agents.

Synthesis of Schiff Base Derivatives

Schiff base derivatives have significant synthetic and biological importance. The compound could serve as a precursor for the synthesis of new Schiff base derivatives. These derivatives could then be characterized by NMR, single-crystal X-ray diffraction, and density functional theory calculations to explore their properties and potential applications .

Catalysis

The thiophene moiety within the compound’s structure suggests that it could be used in catalytic processes. For instance, it could be involved in the synthesis of Betti bases, which are important in organic synthesis. The use of this compound in conjunction with catalysts like kaolin could lead to the development of novel catalytic methods .

Antifungal Agent Development

The compound’s structure is reminiscent of molecules that have shown effectiveness against a broad array of systematic and superficial fungal infections. Its application in the development of new antifungal agents, particularly those with a broad spectrum of activity, could be a promising field of research .

Allosteric Modulation of Receptors

Substituted thiophenes have been active as allosteric enhancers at human adenosine receptors. The compound could be investigated for its potential to modulate receptor activity, which could have implications in the treatment of various neurological disorders .

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2-chlorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-16-6-2-1-5-15(16)19(24)23-8-3-4-13(11-23)10-17-21-18(22-25-17)14-7-9-26-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDISXRMJNDOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)